3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Medicinal Chemistry Chemical Biology Building Block Sourcing

This building block features a terminal 3-chloropropanoyl amide side chain on a dihydroimidazo[1,2-a]pyrazine core. Unlike its sterically hindered 2-chloro isomer (CAS 2092231-26-8), the primary alkyl chloride offers superior and predictable reactivity for nucleophilic displacement (amines, thiols) to install linkers for PROTACs or affinity probes. This exact side-chain identity guarantees reproducible amidation and bioconjugation, avoiding the purification and reactivity pitfalls of generic alternatives. Designed for parallel synthesis of kinase-focused libraries with balanced lipophilicity (XLogP 0.5, TPSA 38.1 Ų).

Molecular Formula C9H11Cl2N3O
Molecular Weight 248.11 g/mol
CAS No. 2092792-62-4
Cat. No. B1480087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
CAS2092792-62-4
Molecular FormulaC9H11Cl2N3O
Molecular Weight248.11 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1C(=O)CCCl
InChIInChI=1S/C9H11Cl2N3O/c10-2-1-9(15)13-3-4-14-7(11)5-12-8(14)6-13/h5H,1-4,6H2
InChIKeyAEWLEBMWPKTZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092792-62-4): Procurement Guide & Differential Evidence


The compound 3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092792-62-4) is a heterocyclic small molecule belonging to the dihydroimidazo[1,2-a]pyrazine class, a scaffold recognized for its utility in kinase inhibitor discovery programs [1]. It features a 3-chloropropanoyl amide side chain attached to the 7-position of the bicyclic core, with a molecular formula of C9H11Cl2N3O and a molecular weight of 248.11 g/mol [2]. Its physicochemical profile, including a predicted XLogP of 0.5 and a topological polar surface area (TPSA) of 38.1 Ų, positions it as a moderately polar building block with balanced solubility characteristics [2].

Why the 3-Chloropropanoyl Regioisomer Cannot Be Replaced by Interchangeable Analogs for Target Synthesis


Within the dihydroimidazo[1,2-a]pyrazine chemical space, subtle modifications to the N7-acyl side chain significantly alter electrophilic reactivity and physicochemical properties. The 3-chloropropanoyl substituent possesses a terminal primary alkyl chloride with distinct reactivity compared to the sterically hindered secondary chloride of its 2-chloro isomer (CAS 2092231-26-8), while amino or other heteroatom-substituted analogs introduce hydrogen-bond donor capacity absent in the fully chloro-substituted target compound [1]. Procurement of a generic dihydroimidazopyrazine building block without confirming the exact side-chain identity therefore risks compromised reactivity in downstream amidation, alkylation, or bioconjugation steps [2].

Quantitative Differentiation Evidence for 3-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092792-62-4)


Terminal vs. Internal Chloro Substituent: Predicted Lipophilicity and Reactivity Differentiation

The target compound bears a 3-chloropropanoyl side chain (terminal primary chloride), which confers a predicted XLogP of 0.5 and zero hydrogen-bond donor capacity [1]. The isomeric 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092231-26-8) places the chlorine at the secondary carbon, increasing steric congestion around the electrophilic center and altering the predicted logP due to the changed molecular volume distribution, though experimentally validated comparative logP data remain unavailable for this specific pair [2]. The terminal chloride in the target compound is expected to exhibit faster rates of nucleophilic substitution (SN2) relative to the internal chloride, enabling more efficient downstream derivatization [2].

Medicinal Chemistry Chemical Biology Building Block Sourcing

Physicochemical Profile: Comparative Predicted pKa and Boiling Point

The target compound exhibits a predicted pKa of 5.36 ± 0.20 and a boiling point of 499.7 ± 45.0 °C . While directly measured experimental values for the 2-chloro positional isomer are not publicly available, the target compound's moderate acidity (pKa ~5.36) implies a degree of pH-dependent ionization in the gastrointestinal range, which is a critical consideration for solubility and permeability in early drug discovery [1]. Compounds with lower or higher pKa values may show different solubility profiles under standard assay conditions [1].

Pre-formulation Compound Management Physicochemical Characterization

Scaffold Validation: Imidazopyrazine Core in Kinase Inhibition

The dihydroimidazo[1,2-a]pyrazine scaffold has been validated as a core motif for Aurora A/B kinase inhibitors, with optimized derivatives achieving nanomolar enzymatic potency (e.g., compound 1j in the series demonstrates IC50 < 100 nM against Aurora A) [1]. The target compound incorporates a chlorine atom at the 3-position of the imidazopyrazine ring, a modification that has been shown in the patent literature to modulate selectivity and potency relative to unsubstituted analogs [1]. While binding data for the specific target compound have not been disclosed, the scaffold's demonstrated activity in kinase inhibition supports its use as a privileged intermediate for further elaboration [2].

Kinase Inhibitor Discovery Structure-Activity Relationship Aurora Kinase

Validated Application Scenarios for 3-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2092792-62-4)


Covalent Kinase Probe Synthesis via Terminal Chloride Displacement

The terminal 3-chloropropanoyl chloride can be displaced by nucleophiles (e.g., amines, thiols) to install linkers for proteolysis-targeting chimeras (PROTACs) or affinity-based probes, leveraging the validated Aurora kinase targeting potential of the imidazopyrazine core [1]. The zero hydrogen-bond donor count of the target compound ensures that the core scaffold does not participate in non-specific hydrogen bonding, simplifying purification after derivatization [2].

Lead Optimization Library Synthesis with Designed Physicochemical Properties

With a predicted XLogP of 0.5 and TPSA of 38.1 Ų, this building block falls within favorable drug-likeness space (Rule of Five compliance). It can be incorporated into parallel synthesis workflows to generate kinase-focused compound libraries with balanced lipophilicity, reducing the risk of late-stage attrition due to poor pharmacokinetics [1].

Intermediate for Dihydroimidazopyrazine-Based Arora Kinase Inhibitors

The 3-chloro-imidazopyrazine core serves as a direct synthetic precursor for Aurora A/B inhibitors described in the literature, enabling the construction of analogs with varied pendant substitution at the 7-position while maintaining the pharmacophore-critical chlorine at position 3 [1].

Quote Request

Request a Quote for 3-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.